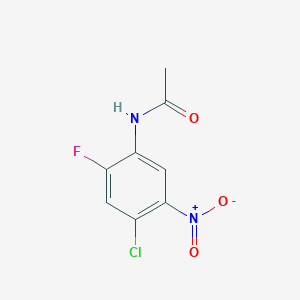

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide

Description

N-(4-Chloro-2-fluoro-5-nitrophenyl)acetamide is a halogenated acetamide derivative featuring a para-chloro, ortho-fluoro, and meta-nitro substituent pattern on the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly for developing heterocyclic compounds and pharmaceuticals.

Properties

IUPAC Name |

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPWQNJSUGIFPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-fluoroaniline to introduce the nitro group. This is followed by acetylation to form the acetamide derivative. The reaction conditions often involve the use of nitrating agents like nitric acid and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.

Nucleophiles: Ammonia, amines, or thiols for substitution reactions.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Reduction: 4-chloro-2-fluoro-5-aminophenylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-2-fluoro-5-nitroaniline and acetic acid.

Scientific Research Applications

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential antibacterial properties, particularly against resistant strains of bacteria like Klebsiella pneumoniae.

Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties.

Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.

Mechanism of Action

The antibacterial activity of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is believed to involve the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This leads to cell lysis and death of the bacteria. The presence of the chloro and fluoro groups enhances the compound’s stability and binding affinity to the target enzyme .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide ()

- Structural Difference : Replaces the para-chloro group with methoxy (electron-donating).

- This substitution may also alter bioavailability due to increased hydrophilicity .

b. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structural Difference : Nitro group at position 2 (vs. 5 in the target) and an additional methylsulfonyl group on the acetamide nitrogen.

- Impact : The meta-nitro group in the target compound may enhance resonance stabilization, while the methylsulfonyl group in the analog introduces steric hindrance and polarizability, affecting solubility and intermolecular interactions .

c. Acetamide, N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl] ()

- Structural Difference : Replaces the para-chloro with trifluoromethyl (CF₃) at position 4.

Pharmacological Activity Trends

Halogenated acetamides with nitro groups, such as those in (compounds 47–50), exhibit antimicrobial and antifungal activities. For example:

- Compound 47 : N-(3,5-difluorophenyl)acetamide derivative showed gram-positive antibacterial activity.

- Compound 49 : N-(thiazol-2-yl)acetamide derivative demonstrated antifungal activity.

The para-chloro and meta-nitro groups may enhance membrane penetration and target binding compared to analogs with fewer electron-withdrawing substituents .

Tabulated Comparison of Key Compounds

Biological Activity

N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles, supported by relevant research findings and case studies.

Overview of the Compound

This compound is characterized by its complex structure that includes a chloro group, a fluoro group, and a nitro group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 233.62 g/mol. This compound falls under the category of acetamides, which are known for various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against Klebsiella pneumoniae , a significant pathogen responsible for various infections. The mechanism of action appears to involve the inhibition of penicillin-binding proteins, leading to bacterial cell lysis.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical parameter in assessing the antibacterial efficacy of compounds. For this compound, the MIC values against K. pneumoniae were determined through standard microdilution methods. The results indicated that the compound exhibits potent antibacterial activity with MIC values ranging from 16 to 32 µg/mL across different strains tested .

Bactericidal vs. Bacteriostatic Activity

Further analysis determined the minimum bactericidal concentration (MBC) of this compound, which was found to be equal to its MIC for all strains tested. This indicates that the compound acts as a bactericidal agent, as the MBC/MIC ratio was less than or equal to 4, aligning with established criteria for bactericidal classification .

Cytotoxicity and Safety Profile

Cytotoxicity assessments were conducted using various tumor cell lines and normal cell lines. Preliminary tests indicated that this compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further in vivo studies . The compound's low toxicity is particularly relevant for its potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic evaluations revealed that this compound possesses desirable absorption and distribution characteristics, making it suitable for oral administration. Studies indicated good solubility and stability under physiological conditions, which are essential attributes for drug development .

Comparative Activity with Other Compounds

In comparative studies, this compound was evaluated alongside other antibiotics such as ciprofloxacin and meropenem. The results demonstrated that while these antibiotics exhibited similar bactericidal properties, this compound showed enhanced activity against certain resistant strains of K. pneumoniae , indicating its potential as a novel therapeutic agent .

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 16 - 32 | Equal to MIC | Bactericidal |

| Ciprofloxacin | 8 - 16 | Equal to MIC | Bactericidal |

| Meropenem | 4 - 8 | Equal to MIC | Bactericidal |

Q & A

Q. How can researchers synthesize N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide and confirm its structural integrity?

- Methodological Answer : The compound is typically synthesized via acylation and nitration reactions starting from halogenated phenol derivatives. For example, analogous routes involve nitration of 2-chloro-4-fluorophenol followed by acetylation . To confirm structural integrity, use:

- NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons, acetamide methyl group) and compare with predicted chemical shifts.

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., fluorine and nitro groups deshield adjacent protons) .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- Elemental Analysis : Verify purity by comparing experimental vs. calculated C, H, N, and Cl percentages .

Advanced Research Questions

Q. How do positional isomers of this compound differ in reactivity and biological activity?

- Methodological Answer : Compare analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide (chloro at C5) vs. N-(4-chloro-2-methyl-3-nitrophenyl)acetamide (chloro at C4):

- Reactivity : Use computational tools (e.g., DFT) to model electronic effects. Nitro groups at C5 may enhance electrophilic substitution at C4 due to resonance .

- Biological Activity : Test binding affinities (e.g., IC₅₀ via enzyme assays) to assess how substituent positioning affects interactions with targets like enzymes or receptors .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Temperature Control : Nitration reactions often require low temperatures (0–5°C) to minimize byproducts .

- Catalyst Selection : Use Lewis acids (e.g., FeCl₃) to enhance acetylation efficiency .

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) to separate positional isomers .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .

- Metabolite Profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements .

- Structural Confirmation : Re-analyze compounds via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.